molecular formula C10H15N3O B11783241 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol

2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol

Cat. No.: B11783241
M. Wt: 193.25 g/mol
InChI Key: QGVROABMZICFDF-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is a heterocyclic compound containing a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group at the 2-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol typically involves the reaction of 4-methylpiperidine with a pyrimidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrimidine with 4-methylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an amine or alcohol. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)pyrimidin-5-ol

InChI

InChI=1S/C10H15N3O/c1-8-2-4-13(5-3-8)10-11-6-9(14)7-12-10/h6-8,14H,2-5H2,1H3

InChI Key

QGVROABMZICFDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C=N2)O

Origin of Product

United States

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